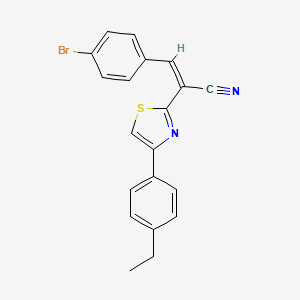

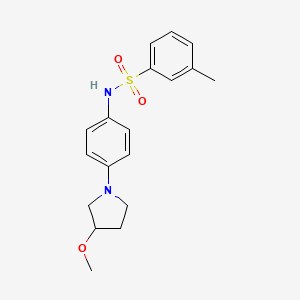

(Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, also known as BPTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTAA is a member of the acrylonitrile family, which is a class of compounds that has been widely studied due to their diverse biological and chemical properties.

Scientific Research Applications

Photoluminescence and Fluorescence

- Photoluminescence Characteristics : A study found that derivatives of (Z)-3-(4-bromophenyl)acrylonitrile exhibit green fluorescence in the solid state and in solution under UV irradiation, demonstrating good thermal stability with a decomposition temperature ranging from 301 to 378°C (Xu, Yu, & Yu, 2012).

- Optical Limiting Behavior : Thiophene dyes, including (Z)-3-(4-bromophenyl)acrylonitrile derivatives, show promise in optoelectronic devices for protecting human eyes and sensors, with evidence of nonlinear absorption and optical limiting under laser excitation (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Crystal Structure and Molecular Interactions

- X-ray Diffraction Analysis : The reduction of certain acrylonitriles, including (Z)-3-(4-bromophenyl) derivatives, has been studied, with the structure of specific derivatives confirmed through X-ray diffraction analysis (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).

- Crystal Structure Influence on Properties : The crystal structure of compounds like (Z)-3-(4-bromophenyl)acrylonitrile significantly influences their emission properties, highlighting the role of molecular packing and intermolecular interactions (Percino et al., 2014).

Biological Applications

- Anticancer Activity : Certain derivatives of (Z)-3-(4-bromophenyl)acrylonitrile have been found to exhibit anticancer properties, indicating their potential use in medical research and treatment (Matiichuk et al., 2022).

- Antimicrobial Activities : Novel Schiff bases containing a thiazole ring, similar to (Z)-3-(4-bromophenyl)acrylonitrile, have been synthesized and shown to possess significant antimicrobial properties (Bharti, Nath, Tilak, & Singh, 2010).

properties

IUPAC Name |

(Z)-3-(4-bromophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2S/c1-2-14-3-7-16(8-4-14)19-13-24-20(23-19)17(12-22)11-15-5-9-18(21)10-6-15/h3-11,13H,2H2,1H3/b17-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSBPCVHEJDQRT-BOPFTXTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Br)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370910.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2370915.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2370916.png)

![4,5-Dimethyl-6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2370917.png)